1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one" involves complex pathways that incorporate various chemical reactions to achieve the desired molecular structure. For example, a study by Yengoyan et al. (2018) outlines accessible pathways for synthesizing novel derivatives that show pronounced plant growth stimulant activity, highlighting the potential agricultural applications of these compounds (Yengoyan et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by the presence of pyridazine and piperazine rings, which contribute to their chemical and physical properties. Aydın et al. (2012) provided an in-depth analysis of the crystal structure of a similar compound, showcasing the planarity of the pyridazine group and its dihedral angles with phenyl and benzene rings, which play a crucial role in determining the compound's reactivity and interaction with biological targets (Aydın et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds like "1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one" are diverse and can lead to a wide range of derivatives with varying biological activities. For instance, Murty et al. (2011) synthesized derivatives showing cytotoxicity toward human cancer cell lines, indicating the potential of these compounds in cancer therapy (Murty et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are critical for their application in different domains. These properties are influenced by the molecular structure, particularly the arrangement and types of functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, acidity or basicity, and potential for forming bonds or interactions with biological molecules, are essential for understanding the applications and safety profile of these compounds. Studies like the one conducted by Mallesha et al. (2012), which evaluated the antiproliferative effect of related derivatives against human cancer cell lines, provide insight into the chemical interactions at the molecular level (Mallesha et al., 2012).
Scientific Research Applications
Antiproliferative Activity
Compounds structurally related to 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. These compounds, particularly derivatives like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, showed promising activity, indicating potential as anticancer agents. Such compounds merit further research due to their good activity on cell lines excluding K562, showcasing their potential in cancer therapy (Mallesha et al., 2012).
Novel Pyridine Derivatives Synthesis
Research has focused on synthesizing novel pyridine and fused pyridine derivatives, starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile. These compounds have been subjected to molecular docking screenings and exhibited antimicrobial and antioxidant activity. This highlights the compound's versatility in generating new molecules with potential biochemical applications (Flefel et al., 2018).
Analgesic Activity
Arylpiperazinylalkylpyridazinones, structurally related to 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one, were synthesized and tested for their analgesic activity. These compounds showed high antinociceptive activity, particularly through the inhibition of noradrenaline reuptake and involvement of alpha2-adrenoceptors. This suggests their potential as analgesic agents (Cesari et al., 2006).
Herbicidal Action
Studies have explored the herbicidal action of pyridazinone compounds, including their mechanism of action involving the inhibition of photosynthesis and the Hill reaction in plants. This research provides insights into their phytotoxicity and potential applications in agriculture (Hilton et al., 1969).
Antimicrobial and Antifungal Activities
The synthesis of novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, including derivatives of 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, has been conducted. These compounds have shown significant antibacterial efficacies and biofilm inhibition activities, indicating their potential as antimicrobial and antifungal agents (Mekky & Sanad, 2020).
Future Directions
properties
IUPAC Name |
1-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-4-19(24)23-11-9-22(10-12-23)18-8-7-17(20-21-18)16-6-5-14(2)15(3)13-16/h5-8,13H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUZEHVWUGXSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.